2-Azido-4-methylpyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

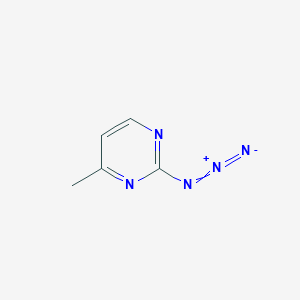

2-Azido-4-methylpyrimidine is an organic compound belonging to the class of azido pyrimidines It is characterized by the presence of an azido group (-N₃) attached to the second carbon of the pyrimidine ring, with a methyl group (-CH₃) at the fourth position

作用机制

Target of Action

It is known that pyrimidine-based compounds generally interact with various enzymes and receptors in the body

Mode of Action

It has been found that 2-azido-4-methylpyrimidine exists in solutions in tautomeric equilibrium with two tetrazole forms . The ratio between these forms is determined by the polarity of the solvent . This suggests that the compound may interact with its targets in different ways depending on the environment.

Biochemical Pathways

They are essential for the synthesis of DNA, RNA, and other key cellular components . Any alteration in pyrimidine metabolism can have significant downstream effects on cellular function and physiology .

Pharmacokinetics

It is known that the compound exists in a tautomeric equilibrium in solution, which could potentially influence its bioavailability .

Result of Action

Azido impurities in drug substances have been found to be mutagenic, meaning they can damage dna and increase the risk of cancer . This suggests that this compound could potentially have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the tautomeric equilibrium of this compound , potentially influencing its mode of action and pharmacokinetics. Furthermore, environmental factors can contribute to antimicrobial resistance, which could potentially be relevant if this compound or similar compounds are used as antimicrobial agents .

生化分析

Biochemical Properties

2-Azido-4-methylpyrimidine is involved in biochemical reactions, particularly those involving nitrogen-containing heterocyclic compounds . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature . The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient because of the strong electron-pulling effect of the ring nitrogen atoms .

Molecular Mechanism

The ratio between these forms is determined by the polarity of the solvent . In a crystalline state, it has the structure of the 7-methyltetrazolo .

Temporal Effects in Laboratory Settings

The ratio between these forms is determined by the polarity of the solvent .

Metabolic Pathways

Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .

Transport and Distribution

The ratio between these forms is determined by the polarity of the solvent .

Subcellular Localization

The ratio between these forms is determined by the polarity of the solvent .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-methylpyrimidine typically involves the introduction of the azido group to a pre-formed pyrimidine ring. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine, such as 2-chloro-4-methylpyrimidine, reacts with sodium azide (NaN₃) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and implementing safety measures due to the potentially explosive nature of azides.

化学反应分析

Types of Reactions: 2-Azido-4-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃), solvents like DMSO or acetonitrile, elevated temperatures.

Cycloaddition: Copper(I) catalysts, solvents like water or ethanol, room temperature.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature to mild heating.

Major Products:

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Cycloaddition: Triazole derivatives.

Reduction: 2-Amino-4-methylpyrimidine.

科学研究应用

2-Azido-4-methylpyrimidine has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

Medicinal Chemistry: The compound is explored for its potential as a building block in drug discovery, particularly in the development of antiviral and anticancer agents.

Materials Science: It is used in the preparation of functional materials, such as polymers and nanomaterials, due to its ability to undergo click chemistry reactions.

相似化合物的比较

2-Azido-4-chloropyrimidine: Similar structure but with a chlorine atom at the fourth position instead of a methyl group.

2-Azido-4,6-dimethylpyrimidine: Contains an additional methyl group at the sixth position.

2-Azido-4-phenylpyrimidine: Features a phenyl group at the fourth position.

Uniqueness: 2-Azido-4-methylpyrimidine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the methyl group at the fourth position can affect the electronic properties of the pyrimidine ring, making it distinct from other azido pyrimidines .

生物活性

2-Azido-4-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by the presence of an azide group (-N₃) and a methyl group at the 4-position of the pyrimidine ring. The azide functionality is known for its reactivity, particularly in click chemistry, which can facilitate the synthesis of more complex molecular structures.

Antiviral Activity

Research has indicated that azido-containing compounds, including this compound, may exhibit antiviral properties. For instance, studies on related azido compounds have demonstrated their ability to inhibit viral replication in cell cultures. The structure-activity relationship (SAR) analyses suggest that modifications to the azide and pyrimidine moieties can enhance antiviral efficacy by improving binding affinity to viral targets or cellular enzymes involved in viral replication .

Mechanistic Studies

Mechanistic studies involving azido compounds often focus on their interactions with biological macromolecules. For instance, azides can participate in bioorthogonal reactions, allowing for selective labeling of proteins or nucleic acids in live cells. This property is particularly useful in studying cellular mechanisms and drug action pathways .

Synthesis and Structural Analysis

The synthesis of this compound typically involves straightforward methods such as nucleophilic substitution reactions. The compound's structure has been elucidated using techniques like NMR spectroscopy and X-ray crystallography, revealing insights into its conformational dynamics and stability .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₄ |

| Molecular Weight | 126.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and ethanol |

Case Studies

- Antiviral Efficacy : A study evaluating various azido derivatives found that specific substitutions on the pyrimidine ring significantly enhanced antiviral activity against HIV. The most potent analogs demonstrated up to 88% reduction in cytopathic effects at concentrations as low as 10 μM .

- Antitumor Mechanism : Research into azido-containing platinum complexes revealed that these compounds could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation upon activation by light or specific wavelengths .

- Bioorthogonal Applications : Azides have been utilized in bioorthogonal chemistry for labeling biomolecules in live cells, facilitating real-time tracking of cellular processes and drug interactions without disrupting normal cellular functions .

属性

IUPAC Name |

2-azido-4-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c1-4-2-3-7-5(8-4)9-10-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKJYQABXCUVRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。